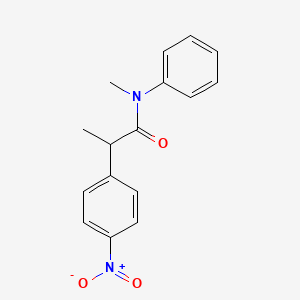![molecular formula C21H25N3O2 B4077502 2-phenyl-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4077502.png)
2-phenyl-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide
Descripción general
Descripción
2-phenyl-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide, also known as PPAP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPAP belongs to the family of piperazine derivatives and has been shown to possess unique pharmacological properties.
Mecanismo De Acción
2-phenyl-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide acts as a selective dopamine reuptake inhibitor, which means that it increases the concentration of dopamine in the brain. Dopamine is a neurotransmitter that plays a crucial role in reward, motivation, and motor function. By increasing dopamine levels, 2-phenyl-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide is believed to enhance cognitive function and improve mood.
Biochemical and Physiological Effects:
2-phenyl-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain. 2-phenyl-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-phenyl-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 2-phenyl-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide is also stable and can be stored for long periods without degradation. However, 2-phenyl-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide is a synthetic compound and may not accurately reflect the effects of naturally occurring substances.
Direcciones Futuras
There are several future directions for research on 2-phenyl-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide. One area of interest is the potential use of 2-phenyl-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide as a treatment for neurodegenerative diseases. 2-phenyl-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has been shown to have neuroprotective effects and may be able to slow the progression of diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of 2-phenyl-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide as a treatment for depression. 2-phenyl-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has been shown to have antidepressant effects and may be able to provide an alternative to traditional antidepressant medications.
Aplicaciones Científicas De Investigación
2-phenyl-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has been extensively studied for its potential therapeutic properties. It has been shown to possess significant anti-inflammatory, antidepressant, and analgesic effects. 2-phenyl-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-phenyl-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-2-21(26)24-14-12-23(13-15-24)19-11-7-6-10-18(19)22-20(25)16-17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBDDFJPMZNFMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-{(3-chloro-4,5-dimethoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4077420.png)
![N-allyl-N-[2-(2-bromo-4,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077424.png)
![N-(4-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]urea](/img/structure/B4077430.png)
![N-allyl-N-[2-(2-allyl-6-methoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077435.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077443.png)

![N-allyl-N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077456.png)

![1-[2-(2-allyl-6-chlorophenoxy)ethyl]piperazine oxalate](/img/structure/B4077472.png)

![N-({[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B4077486.png)
![N-allyl-N-[3-(2-methoxy-4-methylphenoxy)propyl]-2-propen-1-amine oxalate](/img/structure/B4077498.png)
![2-(4-fluorophenyl)-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4077504.png)
![1-[3-(3-methyl-4-nitrophenoxy)propyl]azepane oxalate](/img/structure/B4077509.png)